sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Overview
Description
Sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C5H3N2NaO4 and its molecular weight is 178.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Function Control in Cells : CID has been employed as a tool to study various biological processes, particularly in controlling protein function with precision and spatiotemporal resolution. It's primarily used in dissecting signal transductions and has been extended to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms enables inducible gene regulation and gene editing. This system allows for fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).
Reversible Protein Localization : A novel chemical inducer of protein dimerization has been created that can be rapidly turned on and off using light. This enables control of peroxisome transport and mitotic checkpoint signaling in living cells, enhancing the control offered by CID (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID has provided insight into the "signaling paradox" in lipid second messengers and small GTPases. It also offers improved specificity in action, allowing simultaneous manipulation of multiple systems in a cell (DeRose, Miyamoto, & Inoue, 2013).
Chemically Inducible Trimerization : CID has been expanded to chemically inducible trimerization (CIT), overcoming the challenge of designing a chemical that binds three proteins. CIT has applications in manipulating single live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Agricultural Applications : CID, specifically carbon isotope discrimination (CID), has been used as a criterion for improving water use efficiency and productivity in barley under varying environmental conditions (Anyia et al., 2007).
Properties
IUPAC Name |
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.